molecular formula C8H8ClFO2S B2745699 2-(2-fluorophenyl)ethanesulfonyl Chloride CAS No. 728919-67-3

2-(2-fluorophenyl)ethanesulfonyl Chloride

Cat. No. B2745699
CAS RN: 728919-67-3
M. Wt: 222.66
InChI Key: XKGTZBGUSUFCHC-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)ethanesulfonyl Chloride is a chemical compound with the CAS Number: 728919-67-3 . It has a molecular weight of 222.67 and its IUPAC name is 2-(2-fluorophenyl)ethanesulfonyl chloride . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-(2-fluorophenyl)ethanesulfonyl Chloride is 1S/C8H8ClFO2S/c9-13(11,12)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(2-fluorophenyl)ethanesulfonyl Chloride is a liquid at room temperature . It has a molecular weight of 222.67 .

Scientific Research Applications

Photochemical Reactions and Fluorinated Radicals

2-(2-Fluorophenyl)ethanesulfonyl chloride is utilized in the generation of fluorinated radicals, contributing to the development of novel photochemical processes. For example, fluoroalkylsulfonyl chlorides serve as sources for fluorinated radicals, adding fluoroalkyl groups to electron-deficient alkenes. This process, facilitated by photochemical conditions and copper mediation, leads to the production of α-chloro-β-fluoroalkylcarbonyl compounds with excellent yields. Such methodologies enable further functionalization of products, showcasing the reagent's versatility in synthetic chemistry (Xiaojun Tang & W. R. Dolbier, 2015).

Bioconjugation and Solid Support Activation

The strong electron-withdrawing property of fluorine atoms in 2-(2-fluorophenyl)ethanesulfonyl derivatives like 4-fluorobenzenesulfonyl chloride (fosyl chloride) makes them excellent activating agents for covalent attachment of biological molecules to solid supports. These activated supports can then be used for immobilizing enzymes, antibodies, and other biologicals, maintaining their biological function and enabling potential therapeutic applications (Y. A. Chang et al., 1992).

Synthesis and Functionalization of Organic Molecules

2-(2-Fluorophenyl)ethanesulfonyl chloride is instrumental in the synthesis and functionalization of organic molecules, demonstrating its utility in creating complex molecular structures. For instance, it has been used in the synthesis of isomeric fluoronitrobenzenesulfonyl chlorides, highlighting its role in regioselective reactions and subsequent transformations into various functional groups. These synthetic routes offer new opportunities for producing compounds with potential applications in pharmaceuticals and agrochemicals (Sergey Zhersh et al., 2010).

Material Science and Polymerization

In material science, 2-(2-fluorophenyl)ethanesulfonyl chloride derivatives are employed as initiators in the polymerization of hydrocarbon and fluorocarbon monomers, resulting in polymers with perfluoroalkyl end groups. These polymers, characterized by their narrow molecular weight distribution and controlled polymerization mechanism, find applications in various fields, including medicinal chemistry and material sciences (A. Feiring et al., 2000).

Catalysis and Asymmetric Synthesis

The compound's derivatives also play a critical role in catalytic asymmetric synthesis, enabling the creation of enantioenriched-fluoroalkyl amines through radical aminoperfluoroalkylation and aminodifluoromethylation of alkenes. This approach provides a versatile platform for accessing a variety of pyrrolidines bearing fluoroalkyl groups, showcasing the potential for high enantioselectivity and broad applicability in synthetic organic chemistry (Jin-Shun Lin et al., 2017).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H314 and H318 . This means it causes severe skin burns and eye damage. Precautionary measures include avoiding inhalation and contact with skin or eyes, and using protective clothing and eye protection .

properties

IUPAC Name

2-(2-fluorophenyl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2S/c9-13(11,12)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGTZBGUSUFCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCS(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenyl)ethanesulfonyl Chloride

CAS RN

728919-67-3
Record name 2-(2-fluorophenyl)ethane-1-sulfonyl chloride
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